MS1 Doublet Pattern: Unambiguous Crosslink Identification via +10 Da Mass Shift
When isotopically labeled photo-crosslinking amino acids are site-specifically incorporated into proteins in combination with the corresponding non-labeled analogue, cross-linked tryptic peptides are easily identified in mass spectra via characteristic doublet patterns [1]. The 13C9,15N label on 4-Azido-L-phenylalanine introduces a defined +10 Da mass shift compared to the unlabeled AzF, creating a diagnostic isotopic signature that distinguishes crosslinked peptides from non-crosslinked background [1].
| Evidence Dimension | Mass shift enabling crosslink identification |
|---|---|
| Target Compound Data | +10 Da (relative to unlabeled AzF) |
| Comparator Or Baseline | Unlabeled 4-Azido-L-phenylalanine: 0 Da shift |
| Quantified Difference | 10 Da mass difference per incorporated residue |
| Conditions | Tryptic digest of crosslinked proteins, MALDI-TOF or ESI-MS analysis |
Why This Matters
This mass shift is essential for reducing false-positive crosslink assignments and enabling confident identification of protein-protein interaction sites in complex proteomic samples.
- [1] Scilit. Peptide mass fingerprinting using isotopically encoded photo-crosslinking amino acids. Molecular BioSystems. 2008. View Source
